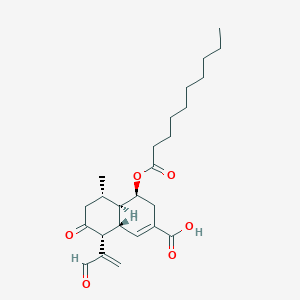

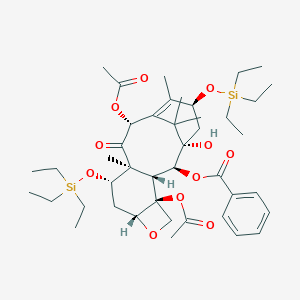

7,13-Bis(triethylsilyl)baccatin III

説明

7,13-Bis(triethylsilyl)baccatin III is a synthetic intermediate in the synthesis of taxol . It is used for industrial and scientific research purposes . It has a role as a microtubule-stabilising agent .

Synthesis Analysis

The synthesis of paclitaxel from baccatin III involves the protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile . This forms a 7-O-protected baccatin III derivative. The 7-O-protected baccatin III derivative is then reacted with a protected paclitaxel sidechain in a solvent. This couples the protected paclitaxel sidechain to the 13-hydroxyl of the 7-O-protected baccatin III. The protected paclitaxel sidechain and the 7-O protecting group are subsequently deprotected to form paclitaxel .Molecular Structure Analysis

The molecular formula of 7,13-Bis(triethylsilyl)baccatin III is C43H66O11Si2 . The molecular weight is 815.15 .Physical And Chemical Properties Analysis

The physical and chemical properties of 7,13-Bis(triethylsilyl)baccatin III include a molecular weight of 815.15 and a molecular formula of C43H66O11Si2 . The melting point is 233-235°C . The boiling point is predicted to be 720.2±60.0 °C . The density is predicted to be 1.24±0.1 g/cm3 .科学的研究の応用

Anticancer Drug Synthesis

7,13-Bis(triethylsilyl)baccatin III: is a crucial intermediate in the synthesis of paclitaxel , a well-known anticancer drug. Paclitaxel operates by stabilizing microtubules and thereby inhibiting cell division, which is particularly effective against rapidly dividing cancer cells. The compound’s role in the synthesis process is pivotal due to its complex structure, which allows for the addition of necessary functional groups leading to paclitaxel.

Analytical Method Development

This compound is used in the development of analytical methods, particularly in high-performance liquid chromatography (HPLC) . It serves as a reference standard due to its purity and stability, allowing for the accurate quantification of paclitaxel and its related substances in pharmaceutical formulations.

Immunomodulatory Activities

Studies have indicated that baccatin derivatives, including 7,13-Bis(triethylsilyl)baccatin III , exhibit immunomodulatory activities . These activities can be harnessed in the development of new therapies that aim to modulate the immune system, either by enhancing its response to infections and cancer or by suppressing it in cases of autoimmune diseases.

Quality Control Applications

In the pharmaceutical industry, 7,13-Bis(triethylsilyl)baccatin III is used in quality control applications . It is utilized during the Abbreviated New Drug Application (ANDA) process or in commercial production to ensure the consistency and quality of paclitaxel-based drugs.

Method Validation

The compound is also involved in method validation processes, which are essential for confirming the reliability and accuracy of analytical methods . This includes validating methods for detecting impurities, determining potency, and ensuring the stability of drug substances and products.

Research on Taxane Extraction Processes

7,13-Bis(triethylsilyl)baccatin III: plays a role in optimizing taxane extraction processes from natural sources . The compound’s stability and reactivity make it suitable for use in research aimed at improving the efficiency and yield of taxane extraction, which is critical for the production of taxane-based anticancer drugs.

作用機序

Baccatin III, which is a component of 7,13-Bis(triethylsilyl)baccatin III, works by inhibiting the enzyme tubulin. Tubulin is responsible for the assembly and disassembly of microtubules in cells. By inhibiting tubulin, Baccatin III prevents microtubule assembly and disassembly, which can lead to the disruption of cellular processes.

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

特性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66O11Si2/c1-13-55(14-2,15-3)53-31-25-43(48)38(51-39(47)30-22-20-19-21-23-30)36-41(12,37(46)35(50-28(8)44)34(27(31)7)40(43,10)11)32(54-56(16-4,17-5)18-6)24-33-42(36,26-49-33)52-29(9)45/h19-23,31-33,35-36,38,48H,13-18,24-26H2,1-12H3/t31-,32-,33+,35+,36-,38-,41+,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYAQPUKLNVRCJ-NVCFCFSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66O11Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451543 | |

| Record name | 7,13-Bis(triethylsilyl)baccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

815.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,13-Bis-O-(triethylsilyl) Baccatin III | |

CAS RN |

150541-99-4 | |

| Record name | 7,13-Bis(triethylsilyl)baccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

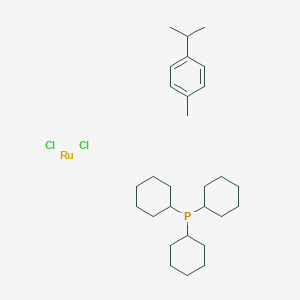

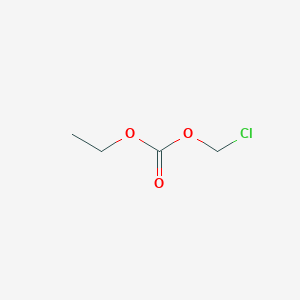

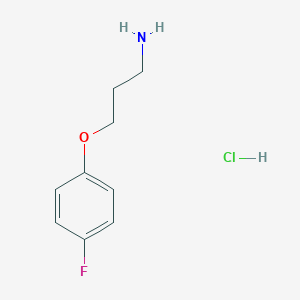

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

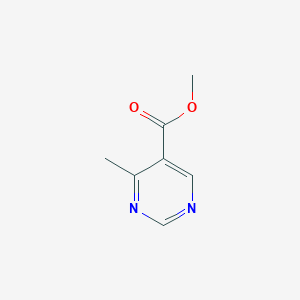

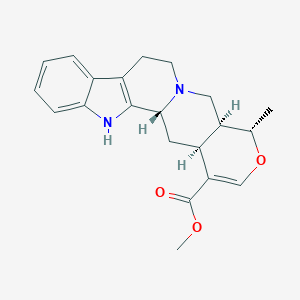

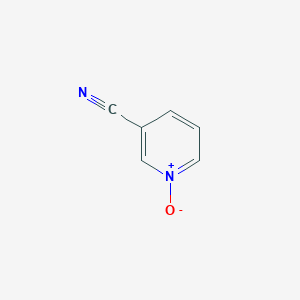

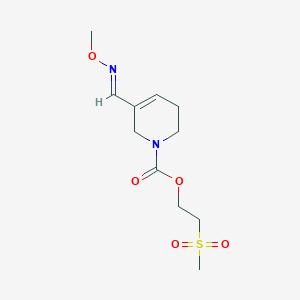

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。